N-(2-aminophenyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)cyclopropanesulfonamide: is a chemical compound with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol It is characterized by the presence of a cyclopropane ring attached to a sulfonamide group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)cyclopropanesulfonamide typically involves the reaction of 2-aminophenylamine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction[2][2]. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications[2][2].
Chemical Reactions Analysis
Types of Reactions: N-(2-aminophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the aminophenyl group
Scientific Research Applications
Chemistry: N-(2-aminophenyl)cyclopropanesulfonamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with certain enzymes, making it a candidate for drug development .
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to inhibit certain biological pathways makes it a promising candidate for treating diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of biological pathways, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
- N-(2-aminophenyl)benzenesulfonamide
- N-(2-aminophenyl)methanesulfonamide
- N-(2-aminophenyl)ethanesulfonamide
Comparison: N-(2-aminophenyl)cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature differentiates it from other similar compounds, potentially leading to different biological activities and applications .
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-(2-aminophenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7/h1-4,7,11H,5-6,10H2 |
InChI Key |
RWICEYGZJWGTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.